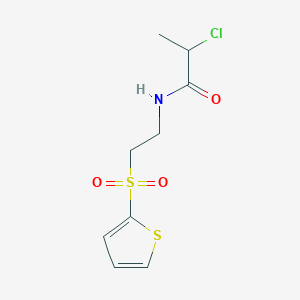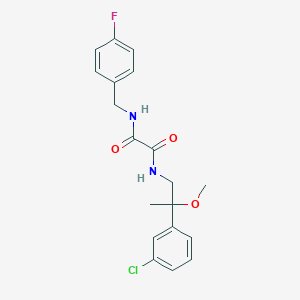
N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(4-fluorobenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(4-fluorobenzyl)oxalamide, also known as ABX-1431, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. In
Scientific Research Applications
Antimicrobial Activity
1,2,3-triazoles, including derivatives like our compound, have demonstrated notable antimicrobial potential . In vitro assays revealed moderate to excellent activity against various microbial strains, including:
Notably, compound 7o exhibited substantial potency (MIC = 0.0558 μmol/mL) against most tested microbes.
Anti-Viral Applications
1,2,3-triazoles have also shown promise as anti-viral agents . Further investigations could explore the compound’s efficacy against specific viruses.
Anti-Oxidant Properties
The presence of 1,2,3-triazoles in the compound suggests potential anti-oxidant activity . Researchers may investigate its role in oxidative stress management.
Anti-Diabetic Potential
Given the diverse biological activities of 1,2,3-triazoles, including chelating properties, exploring its anti-diabetic effects could be worthwhile .
Anti-Cancer Research
1,2,3-triazoles have been investigated as anti-cancer agents . Researchers might explore the compound’s impact on cancer cell lines.
Anti-Tubercular Studies
Considering the urgent need for effective anti-tubercular drugs, evaluating the compound’s activity against Mycobacterium tuberculosis could be valuable .
properties
IUPAC Name |
N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[(4-fluorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O3/c1-19(26-2,14-4-3-5-15(20)10-14)12-23-18(25)17(24)22-11-13-6-8-16(21)9-7-13/h3-10H,11-12H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLGIONUHDDTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(4-fluorobenzyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1,6,7-Trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)ben zenesulfonamide](/img/structure/B2588433.png)

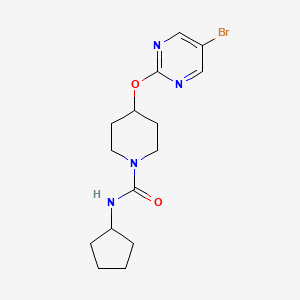
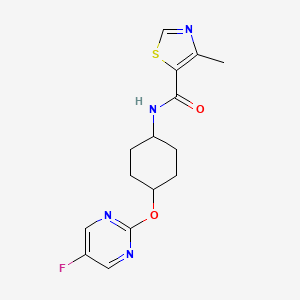
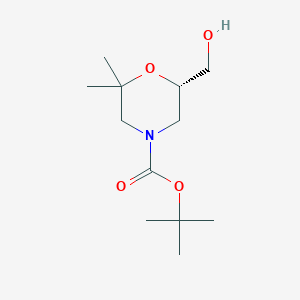
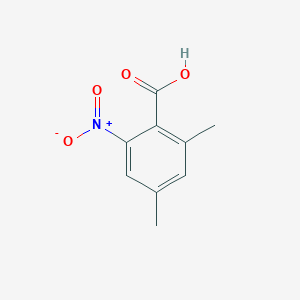
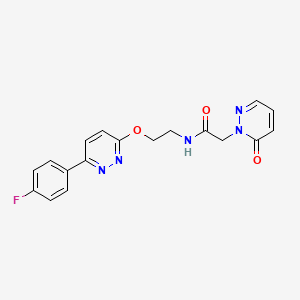
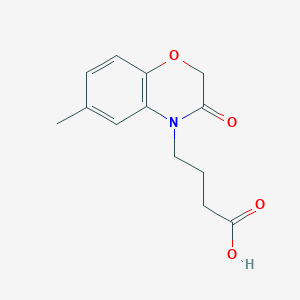
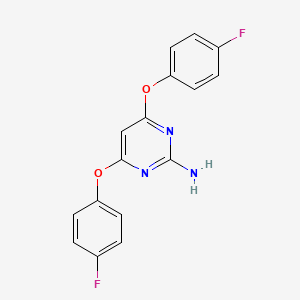
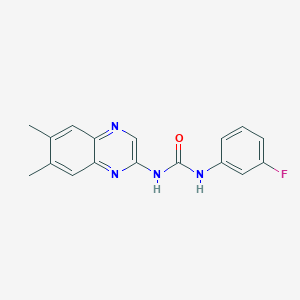
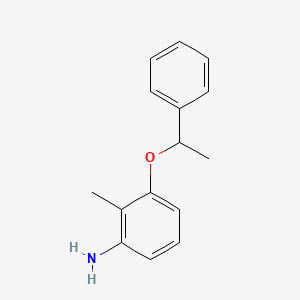

![5,6-dimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B2588451.png)
